

Non-Cardiac Effects of O-Desmethyl quinidine: A Review of Limited Evidence

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Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: *B15600900*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the existing scientific literature reveals a significant scarcity of data specifically investigating the non-cardiac effects of **O-Desmethyl quinidine**. The majority of research has concentrated on the cardiac electrophysiological properties of quinidine and its metabolites. This document summarizes the limited available information and highlights the current knowledge gaps.

Introduction

O-Desmethyl quinidine is a primary metabolite of quinidine, a well-known class Ia antiarrhythmic drug. The metabolism of quinidine to **O-Desmethyl quinidine** is primarily mediated by the cytochrome P450 enzyme system in the liver. While the cardiac effects of this metabolite have been a subject of some investigation, its non-cardiac pharmacological and toxicological profile remains largely undefined.

Quantitative Data

The available quantitative data for **O-Desmethyl quinidine** is sparse and primarily focuses on its pharmacokinetic profile in animal models and its in-vitro cardiac electrophysiological effects. There is a notable absence of quantitative data on its non-cardiac effects.

Table 1: Comparative Pharmacokinetics of Quinidine and **O-Desmethyl quinidine** in Rabbits

| Parameter | Quinidine | O-Desmethyl quinidine |
|---|---|-------------------------|
| Terminal Half-life | 132.4 ± 27.1 min | 65.4 ± 34.4 min |
| Volume of Distribution (Vd β) | ~2-fold higher than O-Desmethyl quinidine | ~0.5-fold of Quinidine |
| Intercompartmental Distribution Ratio (k ₁₂ /k ₂₁) | ~4-fold higher than O-Desmethyl quinidine | ~0.25-fold of Quinidine |
| Total Body Clearance | Similar | Similar |

Source: Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits.
[\[1\]](#)

Table 2: In Vitro Electrophysiological Effects on Canine Purkinje Fibers (10 μ M concentration)

| Parameter | Effect of O-Desmethyl quinidine |
|--|--|
| Maximum upstroke velocity (V _{max}) | Depression at short basic cycle lengths |
| Action Potential Duration at 90% repolarization (APD ₉₀) | Significant prolongation at long basic cycle lengths |
| Early Afterdepolarizations | Observed at long basic cycle lengths |

Source: Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine.
[\[2\]](#)

Non-Cardiac Effects of the Parent Compound: Quinidine

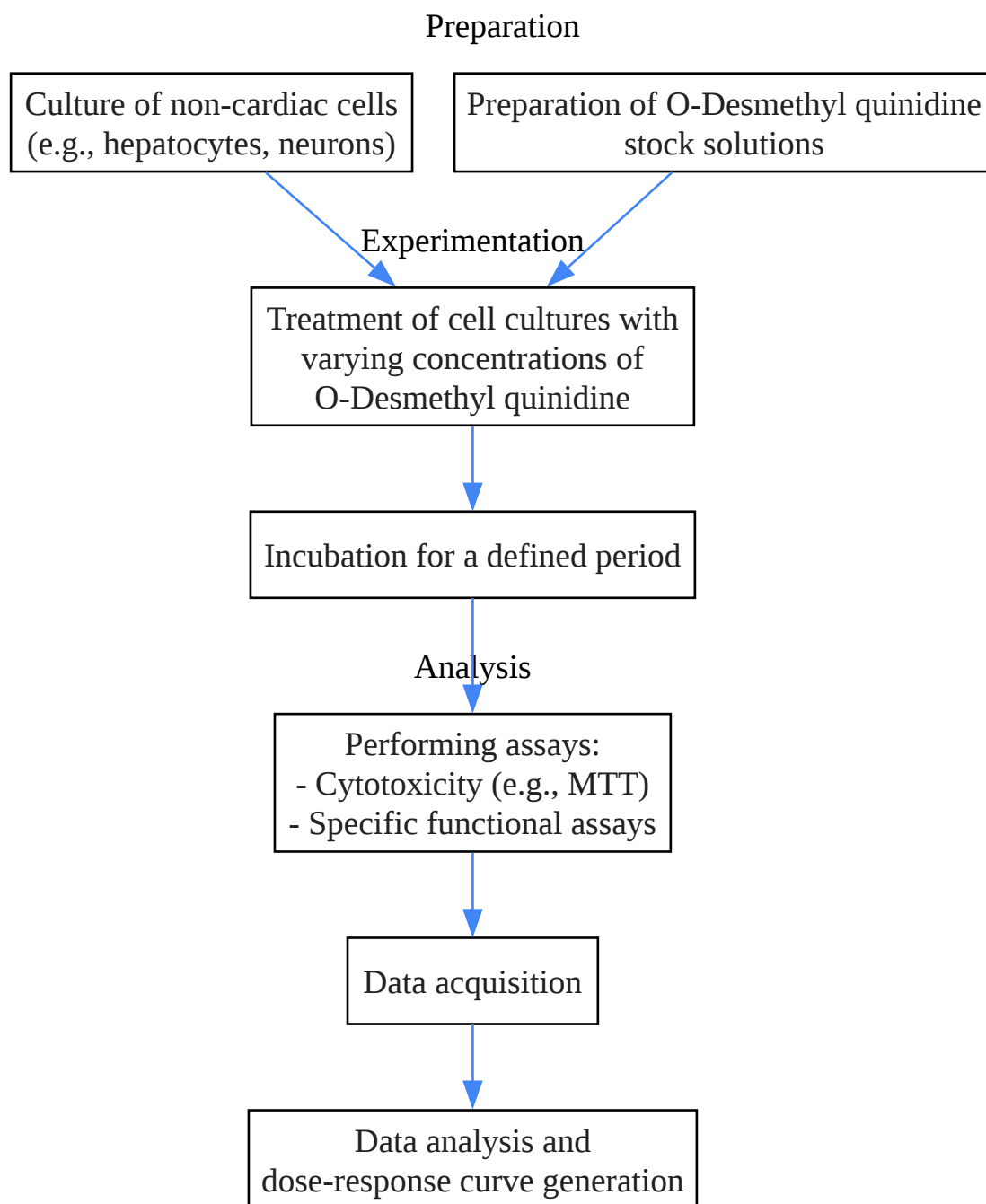
The non-cardiac side effects of the parent drug, quinidine, are well-documented. However, the specific contribution of the **O-Desmethyl quinidine** metabolite to these effects has not been elucidated. The known non-cardiac effects of quinidine include:

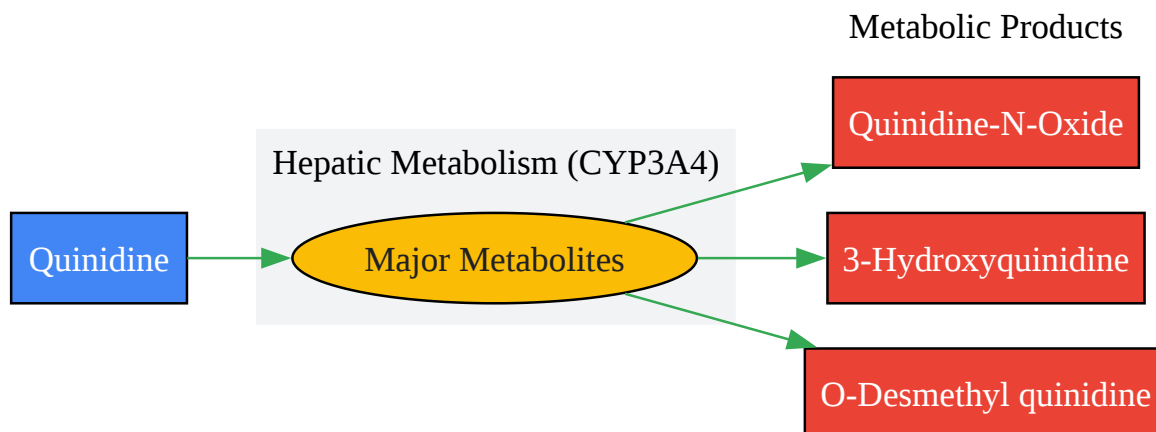
- Gastrointestinal: Nausea, vomiting, diarrhea, and esophagitis are common.
[\[3\]](#)
- Hepatic: Granulomatous hepatitis, which is thought to be a hypersensitivity reaction.
[\[4\]](#)[\[5\]](#)

- Neurological: Cinchonism (tinnitus, headache, dizziness, and altered vision), confusion, and delirium.[4][6]
- Hematological: Thrombocytopenia and hemolytic anemia.[4][6]
- Dermatological: Skin rashes.[7]
- Renal: High doses of quinidine have been associated with nephrotoxicity in animal studies.[8]

Experimental Protocols

Detailed experimental protocols for investigating the non-cardiac effects of **O-Desmethyl quinidine** are not available in the published literature due to a lack of such studies. The following is a generalized workflow for a hypothetical in-vitro study on non-cardiac cells, based on common pharmacological screening protocols.





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